N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide
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Overview
Description
N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique structural properties, which include a cyclopropyl group and a cyclohexyl ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced using cyclopropanation reactions, which often involve the use of diazo compounds and transition metal catalysts.
Attachment of the Hydroxy-Ethylamino Group: The hydroxy-ethylamino group is attached through nucleophilic substitution reactions, where an amine group reacts with an alkyl halide.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxy-ethylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amides
Scientific Research Applications
N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide involves its interaction with specific molecular targets and pathways. The cyclopropyl group is known to interact with enzymes and receptors, modulating their activity. The hydroxy-ethylamino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide
- This compound derivatives
- Cyclopropyl-containing amides
Uniqueness
This compound is unique due to its combination of a cyclopropyl group and a hydroxy-ethylamino group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-cyclopropyl-N-[2-(2-hydroxyethylamino)cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-10(17)15(11-6-7-11)13-5-3-2-4-12(13)14-8-9-16/h11-14,16H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJLVJYTVLWQPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCCCC2NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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